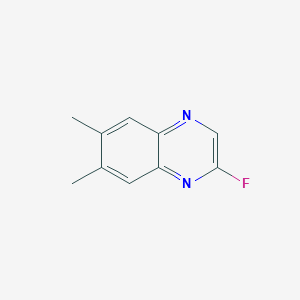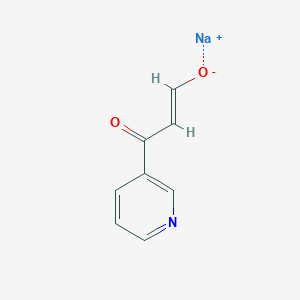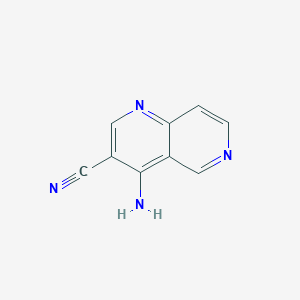
7-Amino-3-methyl-1H-2-benzopyran-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Amino-3-methyl-1H-2-benzopyran-1-one: is a chemical compound belonging to the benzopyran family Benzopyrans are a class of organic compounds that contain a fused benzene and pyran ring This particular compound is characterized by the presence of an amino group at the 7th position and a methyl group at the 3rd position on the benzopyran ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7-Amino-3-methyl-1H-2-benzopyran-1-one typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as 3-methyl-1H-2-benzopyran-1-one.
Amination Reaction: The precursor undergoes an amination reaction, where an amino group is introduced at the 7th position. This can be achieved using reagents like ammonia or amines in the presence of a catalyst.
Reaction Conditions: The reaction is usually carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. Green chemistry principles, such as the use of eco-friendly solvents and catalysts, are often employed to minimize the environmental impact of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions: 7-Amino-3-methyl-1H-2-benzopyran-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.
Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed for substitution reactions.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted benzopyran derivatives.
Aplicaciones Científicas De Investigación
Chemistry: 7-Amino-3-methyl-1H-2-benzopyran-1-one is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and heterocycles.
Biology: The compound has shown potential as a bioactive molecule with applications in drug discovery and development. It is investigated for its antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: In medicinal chemistry, this compound is explored for its therapeutic potential. It is studied for its ability to interact with biological targets and pathways, making it a candidate for drug development.
Industry: The compound finds applications in the production of dyes, pigments, and other specialty chemicals. Its unique chemical structure makes it valuable in various industrial processes.
Mecanismo De Acción
The mechanism of action of 7-Amino-3-methyl-1H-2-benzopyran-1-one involves its interaction with specific molecular targets and pathways. The amino group at the 7th position allows the compound to form hydrogen bonds and other interactions with biological molecules. This can lead to the modulation of enzyme activity, receptor binding, and other cellular processes. The exact mechanism of action depends on the specific application and target.
Comparación Con Compuestos Similares
7-Amino-4-methyl-1H-2-benzopyran-1-one: Similar structure with a methyl group at the 4th position.
7-Amino-3-ethyl-1H-2-benzopyran-1-one: Similar structure with an ethyl group at the 3rd position.
7-Amino-3-methyl-1H-2-benzopyran-2-one: Similar structure with a different position of the carbonyl group.
Uniqueness: 7-Amino-3-methyl-1H-2-benzopyran-1-one is unique due to the specific positioning of the amino and methyl groups on the benzopyran ring. This unique arrangement imparts distinct chemical and biological properties, making it valuable for various applications.
Propiedades
Número CAS |
62252-22-6 |
|---|---|
Fórmula molecular |
C10H9NO2 |
Peso molecular |
175.18 g/mol |
Nombre IUPAC |
7-amino-3-methylisochromen-1-one |
InChI |
InChI=1S/C10H9NO2/c1-6-4-7-2-3-8(11)5-9(7)10(12)13-6/h2-5H,11H2,1H3 |
Clave InChI |
BWIQYJPYRRUHPV-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C(C=C2)N)C(=O)O1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[1,3]Dioxolo[4,5-g]quinoxaline](/img/structure/B11913454.png)

![1-Isopropyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one](/img/structure/B11913473.png)
![4-Chloro-6,7-dihydro-5H-pyrrolo[3,4-D]pyrimidin-2-amine](/img/structure/B11913474.png)




![2-Methylhexahydropyrrolo[1,2-c]pyrimidine-1,4-dione](/img/structure/B11913512.png)




